molecular formula C27H34O11 B1235039 Undulatone

Undulatone

Cat. No. B1235039
M. Wt: 534.6 g/mol
InChI Key: VKCVPDRXEYKUOZ-ZZWVBLAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Undulatone is a triterpenoid.

Scientific Research Applications

Enzymatic Applications in Biotechnology

The research by Bhat (2000) explores microbial cellulases, hemicellulases, and pectinases, revealing their significant potential in biotechnology. These enzymes, including those related to undulatone, have applications in various industries such as food, brewery and wine, textile, and paper industries. This study underscores the growing demand and diverse applications of these enzymes in biotechnology (Bhat, 2000).

Ion Beam Technology

Research conducted by Masunov, Polozov, and Roshal' (2001) presents the undulator linear accelerator, which uses a plane electrostatic undulator, as a significant source of high intensity ribbon ion beams. This technology has implications for material science and particle physics (Masunov, Polozov, & Roshal', 2001).

Cancer Research

Tantithanaporn et al. (2011) have investigated the cytotoxic activity of compounds isolated from Goniothalamus undulatus against lung cancer cell lines. Their findings contribute to understanding the potential therapeutic applications of these compounds in cancer treatment (Tantithanaporn, Wattanapiromsakul, Itharat, & Keawpradub, 2011).

Antibacterial Research

Magiatis et al. (2001) discovered a macrocyclic dimer lactone, named verbalactone, from the roots of Verbascum undulatum, exhibiting antibacterial activity. This research opens doors for new antibacterial agents derived from natural sources (Magiatis, Spanakis, Mitaku, Tsitsa, Mentis, & Harvala, 2001).

Molecular Systematics

Leaché and Reeder (2002) conducted a phylogenetic analysis of the Eastern Fence Lizard (Sceloporus undulatus), contributing to molecular systematics and evolutionary biology. Their work underscores the utility of DNA data in understanding species' evolution and phylogeny (Leaché & Reeder, 2002).

Breast Cancer Research

Lee et al. (2018) explored the estrogenic and breast cancer inhibitory activities of compounds isolated from Rheum undulatum, used in traditional medicine. This study contributes to the development of natural compounds as potential therapies for breast cancer (Lee, Park, Choi, Kim, & Kang, 2018).

properties

Molecular Formula

C27H34O11

Molecular Weight

534.6 g/mol

IUPAC Name

[(1S,4R,5R,6R,7S,8R,11S,12R,13S,17S,18S,19R)-8-acetyloxy-4,5,17-trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-12-yl] (E)-2-methylbut-2-enoate

InChI

InChI=1S/C27H34O11/c1-7-10(2)22(32)37-17-15-11(3)8-14(29)20(31)25(15,6)24-26-9-35-27(24,34)19(30)12(4)16(26)18(36-13(5)28)23(33)38-21(17)26/h7-8,12,15-21,24,30-31,34H,9H2,1-6H3/b10-7+/t12-,15-,16-,17-,18-,19-,20-,21-,24-,25-,26-,27+/m1/s1

InChI Key

VKCVPDRXEYKUOZ-ZZWVBLAUSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@@H]1[C@H]2C(=CC(=O)[C@H]([C@@]2([C@@H]3[C@@]45[C@@H]1OC(=O)[C@@H]([C@H]4[C@H]([C@H]([C@@]3(OC5)O)O)C)OC(=O)C)C)O)C

SMILES

CC=C(C)C(=O)OC1C2C(=CC(=O)C(C2(C3C45C1OC(=O)C(C4C(C(C3(OC5)O)O)C)OC(=O)C)C)O)C

Canonical SMILES

CC=C(C)C(=O)OC1C2C(=CC(=O)C(C2(C3C45C1OC(=O)C(C4C(C(C3(OC5)O)O)C)OC(=O)C)C)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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